molecular formula C6H9N3 B1333559 6-Methylpyridine-2,5-diamine CAS No. 6992-84-3

6-Methylpyridine-2,5-diamine

Cat. No. B1333559
Key on ui cas rn: 6992-84-3
M. Wt: 123.16 g/mol
InChI Key: BPOAAORKNIRNMF-UHFFFAOYSA-N
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Patent
US09073888B2

Procedure details

6-Methyl-5-nitropyridin-2-amine [CAS 22280-62-2] (0.38 g, 2.48 mmol) was hydrogenated at 50 psi with 10% Pd/C (0.35 g) in MeOH/THF (10 mL) overnight to give 6-methylpyridine-2,5-diamine as a light yellow solid.
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O>CO.C1COCC1.[Pd]>[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
CC1=C(C=CC(=N1)N)[N+](=O)[O-]
Step Two
Name
MeOH THF
Quantity
10 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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